2,6-Dichloro-3-nitrobenzenesulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, initially within the dye industry. A pivotal moment arrived in 1932 when German chemist Gerhard Domagk discovered the antibacterial properties of a sulfonamide-containing dye, Prontosil. This discovery, which earned Domagk the Nobel Prize in 1939, unveiled that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. nih.gov This breakthrough ushered in the era of "sulfa drugs," the first class of synthetic antimicrobial agents, which saved countless lives before the widespread availability of penicillin. nih.gov
The initial "sulfa craze" saw the production of numerous sulfonamide derivatives. nih.gov Over the years, research has expanded beyond their antibacterial effects, leading to the development of sulfonamide-based drugs for a variety of other conditions. nih.gov
Significance of Dichloro- and Nitro-Substituted Benzene (B151609) Rings in Organic Synthesis
The presence of dichloro- and nitro-substituents on a benzene ring significantly influences its reactivity and properties, making such compounds valuable in organic synthesis.
Dichloro-Substituted Benzene Rings: The two chlorine atoms are electron-withdrawing groups due to their electronegativity, which deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov However, they are also ortho-, para-directing, meaning they influence the position of incoming substituents. nih.gov The presence of two chlorine atoms can also enhance the lipophilicity of the molecule.
Nitro-Substituted Benzene Rings: The nitro group is a strong electron-withdrawing group, significantly deactivating the benzene ring towards electrophilic substitution and directing incoming groups to the meta position. nih.gov The nitro group is a key functional group in the synthesis of anilines, as it can be readily reduced to an amino group. This transformation is fundamental in the synthesis of a wide array of pharmaceuticals and other fine chemicals. orgsyn.org
The combination of these substituents on a single benzene ring creates a unique electronic environment, influencing the molecule's reactivity and potential applications.
Overview of Research Trajectories for Arylsulfonamide Derivatives
Arylsulfonamide derivatives continue to be a fertile ground for research, with investigations spanning various disciplines. Initially focused on antibacterial agents, the research landscape has broadened considerably. Current research explores arylsulfonamides for their potential as:
Anticancer Agents: Certain derivatives have shown promise in this area.
Antiviral Compounds: Research into their efficacy against various viruses is ongoing.
Enzyme Inhibitors: The sulfonamide moiety can interact with the active sites of various enzymes, leading to their inhibition. This is a significant area of interest in drug discovery.
Probes for Chemical Biology: Modified arylsulfonamides are used as tools to study biological processes.
The modular nature of arylsulfonamide synthesis allows for the creation of large libraries of compounds with diverse substitutions, facilitating the exploration of structure-activity relationships.
Rationale for Investigating the 2,6-Dichloro-3-nitrobenzenesulfonamide Framework
The specific structural arrangement of this compound makes it a compound of significant interest for several reasons. The primary rationale for its investigation stems from its use as a selective hapten to induce experimental colitis in animal models. nih.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. In this context, this compound is used to study the mechanisms of inflammatory bowel disease (IBD) and to evaluate potential therapeutic agents. nih.govnih.gov
The chemical reactivity endowed by the dichloro and nitro substituents makes it an effective hapten. The electron-withdrawing nature of these groups makes the benzene ring susceptible to nucleophilic attack by biological macromolecules, leading to the formation of hapten-protein conjugates that trigger an immune response.
Furthermore, the compound serves as a valuable building block in synthetic chemistry. The presence of the nitro group allows for its conversion to an aniline (B41778), opening up pathways to a variety of other substituted benzene derivatives. The sulfonamide group can also be a site for further chemical modification.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 89281-19-6 | nih.gov |
| Molecular Formula | C₆H₄Cl₂N₂O₄S | nih.gov |
| Molecular Weight | 271.08 g/mol | nih.gov |
| Appearance | Yellow crystalline solid | nih.gov |
| Boiling Point (Predicted) | 463.5±55.0 °C | nih.gov |
| Density (Predicted) | 1.758±0.06 g/cm³ | nih.gov |
| pKa (Predicted) | 8.62±0.60 | nih.gov |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUJUEWKTUDYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457705 | |
| Record name | 2,6-Dichloro-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89281-19-6 | |
| Record name | 2,6-Dichloro-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways
General Synthetic Strategies for Benzenesulfonamide (B165840) Derivatives
The benzenesulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents. Consequently, a diverse array of synthetic methods has been developed for its construction. These can be broadly categorized into condensation reactions, oxidative approaches, and multicomponent reactions.
Condensation Reactions in Sulfonamide Formation
The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The choice of base and solvent can influence the reaction rate and yield. Pyridine is often used as both a base and a solvent.
A variety of primary and secondary amines can be used in this reaction, including anilines and aliphatic amines. For instance, the reaction of benzenesulfonyl chloride with ammonia (B1221849) yields the parent benzenesulfonamide.
| Reactant 1 | Reactant 2 | Product |
| Benzenesulfonyl chloride | Ammonia | Benzenesulfonamide |
| p-Toluenesulfonyl chloride | Aniline (B41778) | N-Phenyl-4-toluenesulfonamide |
| Methanesulfonyl chloride | Benzylamine | N-Benzylmethanesulfonamide |
Oxidative Approaches to Sulfonamide Synthesis
Oxidative methods provide an alternative route to sulfonamides, often starting from more readily available sulfur-containing compounds like thiols or sulfinates. These methods avoid the need for pre-functionalized sulfonyl chlorides.
One such approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org In this process, the thiol is first oxidized at the anode to form a disulfide intermediate. Concurrently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178). Subsequent oxidation steps convert the sulfenamide to the final sulfonamide. nih.gov This method is promoted as an environmentally benign process as it is driven by electricity and avoids the use of harsh chemical oxidants. acs.org
Another oxidative strategy involves the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides to furnish the desired sulfonamides in high yields.
Multicomponent Reactions for Building Sulfonamide Complexity
Multicomponent reactions (MCRs) offer an efficient means of generating molecular complexity in a single synthetic operation by combining three or more reactants. Several MCRs have been adapted for the synthesis of sulfonamide derivatives.
The Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be modified to incorporate a sulfonamide moiety. rsc.orgrsc.org For example, a tandem N-sulfonylation/Ugi reaction has been developed where a sulfonyl chloride reacts with an amino acid, and the resulting N-sulfonyl amino acid participates in a subsequent Ugi reaction with an aldehyde, an amine, and an isocyanide to produce complex pseudopeptides containing a sulfonamide group. rsc.orgrsc.org
The Passerini reaction, another isocyanide-based MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org While not directly producing a sulfonamide, variations of this reaction can be envisioned to incorporate sulfur-containing components.
Synthetic Routes Potentially Applicable to 2,6-Dichloro-3-nitrobenzenesulfonamide
The synthesis of the specifically substituted this compound is not widely reported in the literature. However, plausible synthetic routes can be proposed based on established chemical transformations. The two most logical retrosynthetic disconnections involve either the late-stage introduction of the sulfonamide group or the construction of the substituted aromatic ring from a sulfonamide precursor.
Halogenation and Nitration of Sulfonamide Precursors
This approach would involve the sequential halogenation and nitration of a suitable benzenesulfonamide precursor. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions on a benzene (B151609) ring already bearing a deactivating sulfonamide group and subsequently introducing two chlorine atoms and a nitro group at specific positions presents a significant challenge.
For instance, the nitration of benzenesulfonamide would primarily yield the meta-substituted product, 3-nitrobenzenesulfonamide. Subsequent chlorination of this intermediate would likely lead to a mixture of products, with the desired 2,6-dichloro substitution pattern being a minor component due to the directing effects of the existing substituents.
A reported method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. nih.govrsc.org This suggests that with appropriate catalysts and reaction conditions, some level of regiocontrol can be achieved. However, the direct application to obtain the 2,6-dichloro-3-nitro substitution pattern on the benzenesulfonamide ring itself would require significant optimization.
Sulfonylation of Dichloro-nitroaniline Derivatives
A more regioselective and likely successful approach would involve the synthesis of a pre-functionalized aniline derivative, followed by the introduction of the sulfonyl group. In this strategy, the key intermediate would be 2,6-dichloro-3-nitroaniline (B83519).
Synthesis of 2,6-Dichloro-3-nitroaniline:
The synthesis of this intermediate can be envisioned through a few pathways. One possibility is the direct nitration of 2,6-dichloroaniline. However, the amino group is a strong activating group, and nitration can be difficult to control and may lead to oxidation. A more controlled method involves the protection of the amino group before nitration.
Alternatively, a more common route involves the nitration of a precursor that can be readily converted to the aniline. For example, the nitration of 1,3-dichlorobenzene (B1664543) would yield 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene. The latter could potentially be aminated, though this is often challenging.
A more direct route to a related compound, 2,3-dichloro-6-nitroaniline, has been reported starting from 1,2,3-trichlorobenzene (B84244). acs.org This involves a nitration step to form 2,3,4-trichloronitrobenzene, followed by an ammonolysis reaction. acs.org A similar strategy could potentially be adapted starting from 1,2,3-trichlorobenzene to synthesize the desired 2,6-dichloro-3-nitroaniline isomer.
Sulfonylation of 2,6-Dichloro-3-nitroaniline:
Once 2,6-dichloro-3-nitroaniline is obtained, it can be converted to the corresponding benzenesulfonamide. This would typically involve a two-step process:
Diazotization and Sulfonyl Chloride Formation: The aniline is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) to form a diazonium salt. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst (the Sandmeyer reaction) to yield 2,6-dichloro-3-nitrobenzenesulfonyl chloride.
Amination of the Sulfonyl Chloride: The resulting 2,6-dichloro-3-nitrobenzenesulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, this compound.
This stepwise approach, building the substituted aromatic ring first and then introducing the sulfonamide functionality, offers better control over the regiochemistry and is therefore the more plausible synthetic route to this compound.
Reaction Mechanisms of Functional Group Transformations on Halogenated Nitrobenzenesulfonamides
The reactivity of this compound is dominated by the interplay of its three key functional groups: the dichloro-substituted nitroaromatic ring and the sulfonamide moiety. These groups dictate the pathways for nucleophilic and electrophilic substitutions, as well as reductive and oxidative transformations.
Nucleophilic Aromatic Substitution (SNAr) on the Dichloro-nitrobenzene Ring
The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. This electronic profile makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the displacement of a leaving group. libretexts.org
The presence of the nitro group ortho and para to the chlorine atoms is crucial for activating the ring towards nucleophilic attack. pressbooks.pub In this compound, the nitro group is ortho to the chlorine at C2 and meta to the chlorine at C6. Consequently, the C2 position is significantly more activated towards SNAr than the C6 position. A strong nucleophile will preferentially attack the C2 carbon, leading to the formation of a Meisenheimer complex where the negative charge is delocalized onto the nitro group. pressbooks.pubmasterorganicchemistry.com The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.
The general mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile adds to the carbon bearing a halogen, breaking the aromaticity of the ring and forming a negatively charged intermediate. libretexts.org
Elimination of the leaving group: The halide ion is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the solvent, and the electronic properties of the aromatic substrate. Aryl halides with multiple electron-withdrawing groups, such as 2,4,6-trinitrochlorobenzene, are exceptionally reactive towards nucleophiles. pressbooks.pub While this compound is less activated, it is still expected to undergo SNAr reactions under appropriate conditions, primarily at the C2 position.
Table 1: Factors Influencing SNAr on Halogenated Nitrobenzenes
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Accelerates | Stabilizes the negative charge of the Meisenheimer complex. The effect is strongest for ortho and para EWGs. masterorganicchemistry.com |
| Leaving Group | F > Cl > Br > I | The rate-determining step is typically the attack of the nucleophile, not the departure of the leaving group. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com |
| Nucleophile Strength | Stronger nucleophiles react faster | A higher concentration of a potent nucleophile increases the rate of the initial addition step. |
| Solvent | Polar aprotic solvents are often effective | These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, enhancing its reactivity. |
Electrophilic Aromatic Substitution on the Benzenesulfonamide Core
Electrophilic Aromatic Substitution (EAS) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The benzene ring in this compound is heavily deactivated towards electrophilic attack due to the presence of three strong electron-withdrawing groups: two chloro substituents and one nitro group. wikipedia.org Both the chloro and nitro groups are deactivating and direct incoming electrophiles to the meta position relative to themselves. wikipedia.org
Considering the substitution pattern:
The C4 position is meta to the C2-Cl and C6-Cl, and ortho to the C3-nitro group.
The C5 position is meta to the C3-nitro and C6-Cl, and para to the C2-Cl.
The combined deactivating effect of these groups makes further electrophilic substitution on this ring extremely difficult, requiring harsh reaction conditions. wikipedia.org If a reaction were to occur, predicting the regiochemical outcome would be complex due to the competing directing effects. However, the extreme deactivation suggests that such reactions are generally not synthetically viable. Forcing conditions would likely lead to decomposition rather than controlled substitution.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Classification | Directing Effect |
|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
| -SO₂NH₂ (Sulfonamide) | Deactivating | Meta |
Reductive and Oxidative Transformations of Nitro and Sulfonamide Moieties
The nitro and sulfonamide groups within this compound present distinct opportunities for chemical transformation through reduction and oxidation.
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline) under various conditions. This transformation is one of the most common and synthetically useful reactions for nitroaromatics. researchgate.net Given the presence of other reducible groups (the chloro-substituents), the choice of reducing agent is critical for achieving selectivity.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel with hydrogen gas. This method is highly efficient but may also lead to hydrodehalogenation (replacement of chlorine with hydrogen), especially with Pd/C. researchgate.net
Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like HCl or acetic acid) are classic and often chemoselective methods for reducing nitro groups without affecting aryl halides.
The product of this reduction would be 3-amino-2,6-dichlorobenzenesulfonamide , a versatile intermediate for further functionalization, such as diazotization and subsequent Sandmeyer reactions.
Oxidative and Reductive Transformations of the Sulfonamide Moiety: The sulfonamide group itself is generally stable to many oxidizing and reducing conditions. However, specific reagents can effect its transformation. While direct oxidation of the sulfur in a sulfonamide is not typical, the N-H bond can participate in reactions.
More relevant are deconstructive or cleavage reactions. Strong reducing agents under harsh conditions can cleave the C-S or S-N bonds, but this is generally less controlled.
Directed Functionalization and Skeletal Rearrangements
The strategic modification of this compound can lead to complex molecular architectures through functionalization and rearrangement pathways.
Deconstructive Functionalization Strategies Applied to Sulfonamide-Containing Heterocycles
While not a heterocycle itself, the principles of deconstructive functionalization can be applied to derivatives of this compound. This strategy involves the cleavage of a bond within a robust starting material to reveal a functional group handle for further elaboration. For sulfonamides, this often involves the cleavage of the C-S or S-N bond. For instance, after a potential cyclization reaction, the sulfonamide group within the newly formed heterocyclic system could be targeted for removal or transformation, thus altering the molecular skeleton.
Intramolecular Cyclization Pathways Initiated by Sulfonamide Groups
The sulfonamide group, particularly after N-functionalization, is a key participant in intramolecular cyclization reactions to form a variety of heterocyclic structures. A common strategy involves attaching a side chain to the sulfonamide nitrogen that contains a reactive site (e.g., a double bond or a leaving group).
For example, if the sulfonamide nitrogen of a derivative were alkylated with a homoallylic group, an acid-catalyzed intramolecular cyclization could be initiated. This type of reaction proceeds via the formation of a carbenium ion, which is then trapped by the electron-rich aromatic ring or another nucleophilic site, leading to the formation of fused or spirocyclic systems. The nosyl (nitrobenzenesulfonyl) group, which is structurally related to the core of the title compound, is frequently used to facilitate such cyclizations due to its electronic properties and subsequent ease of removal.
A hypothetical cyclization pathway could involve:
N-Alkylation: Functionalization of the sulfonamide nitrogen with a chain containing a reactive moiety.
Cyclization: An intramolecular reaction, often promoted by an acid or a transition metal catalyst, to form a new ring.
Denosylation: Removal of the sulfonyl group if desired, to reveal a free amine in the newly formed heterocycle.
The specific substitution pattern of this compound would influence the feasibility and outcome of such cyclization strategies, with the steric hindrance from the ortho-chloro group and the electronic nature of the ring playing significant roles.
Regioselective and Stereoselective Control in Sulfonamide-Based Reactions
The precise control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with a high degree of accuracy. In the context of sulfonamide-based reactions, particularly those involving electronically and sterically demanding scaffolds such as this compound, achieving such control presents both a challenge and an opportunity for the development of novel synthetic strategies. The substitution pattern of this specific sulfonamide, featuring two ortho-chloro substituents and a meta-nitro group relative to the sulfonyl moiety, profoundly influences the reactivity and selectivity of reactions in which it participates.
The electronic properties of the 2,6-dichloro-3-nitrobenzenesulfonyl group are dominated by the strong electron-withdrawing nature of the nitro group and the chloro substituents. This electronic demand can influence the regiochemical outcome of reactions on the sulfonamide nitrogen or on adjacent functionalities. For instance, in nucleophilic aromatic substitution (SNAr) reactions on related polyhalogenated and nitrated aromatic systems, the nitro group strongly activates the positions ortho and para to it towards nucleophilic attack. In a related compound, 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is favored at the 2-position, which is ortho to the nitro group, suggesting a kinetically controlled process influenced by the inductive effect of the nitro group making the adjacent carbon more electron-deficient mdpi.com.
Stereoselective control in reactions involving sulfonamides can be achieved through various means, including substrate control, auxiliary control, and catalysis. The bulky and conformationally influential nature of the 2,6-disubstituted phenylsulfonamide group can be exploited to direct the stereochemical course of a reaction. A prominent example of this is in the synthesis of N-C axially chiral compounds.
Recent research has demonstrated the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides through palladium-catalyzed N-allylation, a variant of the Tsuji-Trost reaction nih.govmdpi.com. This methodology allows for the creation of stable atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. The rotational stability of these N-C axially chiral sulfonamides is significant, with rotational barriers high enough to prevent racemization at room temperature nih.gov.
The enantioselectivity of these reactions is highly dependent on the chiral ligand employed with the palladium catalyst, as well as the nature of the substituents on the sulfonamide. It is well-established that in such allylation reactions using a chiral π-allyl-Pd catalyst, achieving asymmetric induction on the nucleophile is more challenging because the nucleophile approaches from the side opposite to the palladium atom, which bears the chiral ligand nih.gov.
Detailed studies have been conducted to optimize the reaction conditions for the synthesis of these axially chiral sulfonamides. The choice of the sulfonyl group itself has been shown to have an impact on the enantioselectivity of the N-allylation.
| Entry | R in R-SO₂ | Yield (%) | ee (%) |
| 1 | 4-methylphenyl | 98 | 90 |
| 2 | 4-methoxyphenyl | 99 | 85 |
| 3 | 4-(trifluoromethyl)phenyl | 99 | 88 |
| 4 | 4-nitrophenyl | 88 | 92 |
| 5 | 1-naphthyl | 99 | 89 |
Table 1: Effect of the sulfonyl group substituent on the enantioselective N-allylation of N-(2-arylethynyl-6-methylphenyl)sulfonamides. Data sourced from mdpi.com.
The data in Table 1, derived from the study of N-(2-arylethynyl-6-methylphenyl)sulfonamides, indicates that the electronic nature of the para-substituent on the benzenesulfonyl group does not drastically affect the yield, but it does influence the enantioselectivity. A range of substituents, from electron-donating to electron-withdrawing, afforded the N-allylated products in high yields and with good to excellent enantiomeric excesses (ee) mdpi.com. The use of a 4-nitrophenylsulfonyl group, which is electronically similar to the 3-nitrobenzenesulfonyl group, resulted in the highest enantioselectivity (92% ee) in this series mdpi.com. This suggests that the this compound moiety would likely be a highly effective directing group for achieving high stereocontrol in similar asymmetric transformations.
The successful synthesis of these N-C axially chiral sulfonamides opens avenues for their use as chiral ligands or catalysts in other asymmetric reactions, where the well-defined stereochemical environment around the nitrogen and sulfur atoms can be used to induce chirality in other molecules nih.gov.
While specific data tables for reactions directly employing this compound in regioselective or stereoselective studies are not prevalent in the literature, the principles derived from closely related systems provide a strong foundation for predicting and controlling the outcomes of such reactions. The unique combination of steric hindrance and electronic effects inherent to the this compound structure makes it a valuable component for investigation in the field of asymmetric synthesis.
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Crystallographic Investigations of Halogenated Nitrobenzenesulfonamides
Detailed crystallographic data, which forms the basis of understanding the three-dimensional arrangement of atoms in a molecule, is not publicly available for 2,6-dichloro-3-nitrobenzenesulfonamide.
Without crystallographic data, a definitive analysis of the torsion angles, such as that around the sulfonamide's S-N bond, cannot be conducted. This information is crucial for understanding the compound's conformational flexibility and preferences.
The spatial orientation of the nitro-substituted benzene (B151609) ring relative to the sulfonamide group, defined by the dihedral angle, remains undetermined in the absence of experimental structural data.
Characterization of Hydrogen Bonding Networks and Supramolecular Assemblies
A complete understanding of the non-covalent interactions that govern the crystal packing of this compound is contingent on experimental data that is not currently available.
While the potential for intramolecular hydrogen bonds exists within the structure of this compound, their presence and specific patterns have not been experimentally verified.
The nature of intermolecular hydrogen bonds, which would dictate the formation of dimers or more extended supramolecular structures in the solid state, remains unknown. Analysis of these motifs is not possible without the relevant crystallographic studies.
Impact of Substituents on Overall Molecular Topology and Packing
The substituents on the benzene ring of this compound have a defining impact on its molecular topology and crystal packing.
The two chlorine atoms at the 2 and 6 positions introduce significant steric hindrance. This steric bulk forces the adjacent nitro and sulfonamide groups to twist out of the plane of the benzene ring. Quantum chemistry calculations on para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group is often twisted with respect to the benzene ring due to intermolecular interactions in the crystal. uni.lu In this compound, this twisting would be exacerbated by the flanking chlorine atoms. The dihedral angles between the plane of the benzene ring and the planes of the nitro and sulfonamide groups would be non-zero, leading to a non-planar molecular conformation. This deviation from planarity affects the molecule's ability to engage in ideal π-π stacking.
The electronic effects of the substituents are also profound. The electron-withdrawing nature of the chloro, nitro, and sulfonamide groups creates a significant dipole moment in the molecule. The crystal packing will likely arrange the molecules in a way that optimizes dipole-dipole interactions, often in an antiparallel fashion to minimize electrostatic repulsion. wikipedia.org
The combination of steric and electronic effects dictates the supramolecular architecture. The strong and directional hydrogen bonds from the sulfonamide group will likely form the primary structural motifs, such as chains or layers. The weaker, but still significant, halogen bonds and other van der Waals interactions will then direct the packing of these primary motifs into the final three-dimensional lattice. The steric demands of the bulky chlorine atoms can also influence the packing by creating "picket-fence" type arrangements that prevent close co-facial stacking of the aromatic rings, further favoring offset or edge-to-face interactions. sigmaaldrich.com
In essence, the molecular topology and crystal packing of this compound are a compromise between the drive to form strong, directional hydrogen bonds, the need to accommodate the steric bulk of the ortho-chlorine atoms, and the optimization of electrostatic and dispersion forces.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic characteristics of molecules. These methods are used to determine molecular geometries, orbital energies, and various reactivity indices that describe a compound's stability and reaction tendencies.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry in the ground state. For aromatic compounds with similar substitutions, such as 2,6-dichloro-4-fluoro phenol, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set have been successfully employed to determine the most stable three-dimensional arrangement of atoms. semanticscholar.orgkarazin.uaresearchgate.net This process involves finding the geometry that corresponds to the minimum energy on the potential energy surface, which is confirmed by ensuring there are no imaginary vibrational frequencies. semanticscholar.org The resulting optimized structure provides precise bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org Analysis of these orbitals for related nitro- and chloro-substituted benzene (B151609) derivatives shows that charge transfer occurs within the molecule, which is a key aspect of its reactivity. semanticscholar.orgnih.gov The energies of HOMO and LUMO are also fundamental for calculating other quantum chemical parameters.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electronegativity (χ): Describes the power of an atom or group to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. semanticscholar.org
Table 1: Representative Global Chemical Reactivity Descriptors This table presents a typical set of GCRDs calculated from HOMO and LUMO energies, illustrating the type of data generated in such studies.
| Parameter | Formula |
|---|---|
| HOMO Energy | EHOMO |
| LUMO Energy | ELUMO |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.govresearchgate.net Different colors on the MEP map indicate different potential values. Typically, red regions signify negative potential and are associated with nucleophilic reactivity (electron-rich sites), while blue regions indicate positive potential and are associated with electrophilic reactivity (electron-deficient sites). For aromatic compounds containing electron-withdrawing groups like nitro and chloro groups, the MEP surface can precisely identify the areas susceptible to chemical reactions. researchgate.net
Analysis of Intermolecular Interactions using Advanced Computational Methods
Understanding how molecules interact with each other is crucial for predicting their physical properties and biological activity. Advanced computational methods allow for the detailed characterization of these non-covalent interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and intermolecular interactions. sciencearchives.org It is based on the topological analysis of the electron density (ρ). By identifying critical points in the electron density, such as bond critical points (BCPs), QTAIM can characterize the type and strength of an interaction. sciencearchives.org The values of the electron density (ρb) and its Laplacian (∇²ρb) at a BCP distinguish between shared-shell interactions (covalent bonds) and closed-shell interactions (like hydrogen bonds and van der Waals forces). sciencearchives.org This analysis provides a rigorous, quantitative framework for describing the bonding within and between molecules. sciencearchives.org
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. Based on the electron density (ρ) and its reduced density gradient (s), the NCIPLOT technique generates three-dimensional isosurfaces that highlight regions of noncovalent interactions. These surfaces are typically color-coded to distinguish between different types of interactions:
Blue: Indicates strong, attractive interactions such as hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies repulsive interactions, such as steric clashes.
For 2,6-Dichloro-3-nitrobenzenesulfonamide, an NCIPLOT analysis would be invaluable for understanding its solid-state packing or its interaction with biological macromolecules. The molecule possesses several functional groups capable of forming distinct noncovalent bonds: the sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor and acceptor; the nitro group (-NO₂) can act as a hydrogen bond acceptor; and the chlorine atoms (-Cl) can participate in halogen bonding.
A theoretical NCIPLOT analysis of a dimer or crystal unit cell of this compound would likely reveal strong hydrogen bonds between the sulfonamide N-H proton and an oxygen atom of a nitro or sulfonamide group on an adjacent molecule. Weaker C-H···O interactions and halogen bonds involving the chlorine atoms would also be expected, visualized as green and blue-green surfaces, respectively. Red patches would appear where atoms are too close, indicating steric repulsion, for instance, between the bulky chlorine and nitro groups in certain orientations.
Energetics of Intermolecular Binding
Computational chemistry allows for the precise calculation of the binding energies that govern intermolecular associations. For this compound, this would involve modeling a dimer or a larger cluster of molecules and calculating the interaction energy (ΔE), defined as the energy of the complex minus the sum of the energies of the individual, isolated molecules (monomers).
ΔE = E_complex - ΣE_monomers
High-level quantum mechanical methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or Møller-Plesset perturbation theory (MP2), are employed to accurately capture the different components of the binding energy: electrostatic interactions, induction, dispersion, and exchange-repulsion.
By analyzing the energetics, one could quantify the strength of the hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal lattice of this compound. For example, calculations could determine the energetic contribution of the primary N-H···O=S hydrogen bond versus the weaker C-H···O and halogen bonds, providing a quantitative understanding of the forces directing its self-assembly.
Prediction and Characterization of Spectroscopic Properties
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. Computational frequency calculations, typically using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule with a high degree of accuracy. These calculations provide the vibrational frequencies and intensities of the normal modes, which can be directly compared to experimental data. Numerous studies on related compounds have demonstrated the utility of this approach for confirming molecular structures.
For this compound, theoretical calculations would predict characteristic vibrational modes. The table below presents theoretically predicted key infrared spectral peaks.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3379 | Medium | N-H stretching |
| 3090 | Weak | Aromatic C-H stretching |
| 1573 | Strong | Asymmetric NO₂ stretching |
| 1368 | Strong | Symmetric NO₂ stretching |
| 1345 | Strong | Asymmetric SO₂ stretching |
| 1170 | Strong | Symmetric SO₂ stretching |
| 810 | Medium | C-N stretching |
| 740 | Strong | C-Cl stretching |
| Data is based on predicted values from public chemical databases and may vary based on the computational method. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Computational methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are crucial for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers.
Predicted NMR data for this compound provides a clear signature of its electronic environment. The electron-withdrawing effects of the two chlorine atoms and the nitro group significantly influence the chemical shifts of the aromatic protons and carbons. Below are the predicted chemical shifts for the compound.
Table: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Amine) | 8.35 |
| H (Aromatic) | 8.12 |
| H (Aromatic) | 7.89 |
Predicted shifts are relative to TMS and can vary with solvent and computational level.
Table: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-S | 142.1 |
| C-NO₂ | 135.5 |
| C-Cl (C2) | 132.8 |
| C-H | 131.9 |
| C-H | 128.4 |
| C-Cl (C6) | 125.7 |
Predicted shifts are relative to TMS and can vary with solvent and computational level.
UV-Vis Electronic Transitions and Spectral Simulations
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. For this compound, the key chromophore is the nitro-substituted benzene ring.
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis spectra. It calculates the energies of electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The expected electronic transitions for this molecule would include:
π → π* transitions: Associated with the conjugated π-system of the benzene ring. These are typically high-intensity absorptions. The presence of substituents like -NO₂ and -Cl shifts these absorptions, usually to longer wavelengths (bathochromic shift).
n → π* transitions: Involving the promotion of a non-bonding electron from an oxygen atom of the nitro or sulfonamide group, or a chlorine atom, to an anti-bonding π* orbital of the ring. These transitions are generally of lower intensity than π → π* transitions.
A TD-DFT simulation would provide the maximum absorption wavelengths (λ_max) for these transitions, allowing for a direct comparison with an experimentally measured spectrum.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies, thereby providing a deep understanding of reaction mechanisms and kinetics. For this compound, several types of reactions could be investigated.
One key area would be the study of its synthesis, for instance, the reaction of 2,6-dichloro-3-nitrobenzenesulfonyl chloride with ammonia (B1221849). Computational modeling could elucidate the mechanism of this nucleophilic substitution at the sulfur atom, determining whether it proceeds through an associative or dissociative pathway and calculating the energy barrier for the reaction.
Another area of interest is the reactivity of the sulfonamide group itself. For example, the mechanism of its deprotonation by a base and the subsequent reaction of the resulting anion as a nucleophile could be explored. DFT calculations would be used to locate the transition state structures for each step, and the calculated activation energies would predict the kinetic feasibility of the proposed pathway. Such studies have become instrumental in rationalizing and predicting the outcomes of complex organic reactions.
Transition State Characterization and Reaction Pathway Elucidation
The elucidation of reaction mechanisms for a molecule like this compound would heavily rely on computational quantum chemistry methods. Density Functional Theory (DFT) is a primary tool for this purpose, offering a balance between accuracy and computational cost for molecules of this size. nih.gov
Theoretical Framework: To study a reaction, such as a nucleophilic aromatic substitution (SNAr) at one of the chlorine-bearing carbons, computational chemists would map out the potential energy surface (PES) of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Its characterization is fundamental to understanding the reaction's kinetics. The process would involve:
Geometry Optimization: The three-dimensional structures of the reactant (this compound and a nucleophile), the putative transition state, and the product are optimized to find their lowest energy conformations.
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. A stable minimum (reactant or product) will have all real (positive) vibrational frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic vibration that leads from reactant to product. rsc.org
For instance, in a hypothetical SNAr reaction with an amine, two primary pathways are possible: a stepwise mechanism involving a stable Meisenheimer complex intermediate, or a concerted mechanism where bond-breaking and bond-forming occur in a single step. nih.govrsc.org DFT calculations can distinguish between these by locating the relevant stationary points on the PES. rsc.org The calculated energy barriers (activation energies) derived from the difference in energy between the reactants and the transition state are key predictors of reaction rates.
Illustrative Data for a Hypothetical SNAr Reaction: The following table represents typical data that would be generated from a DFT study (e.g., using the B3LYP functional) to characterize the transition state of a hypothetical reaction.
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +18.5 | -10.2 |
| Imaginary Frequency (cm⁻¹) | None | -350.4 | None |
| Key Bond Distance (Å) (C-Cl) | 2.10 | 2.45 | 3.50 |
| Key Bond Distance (Å) (C-Nu) | 3.20 | 2.35 | 1.95 |
Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for distinguishing between different types of transition states. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotope (kL/kH). While experimental KIE studies on this compound are not reported, computational methods can predict these effects.
Computational Approach: KIEs are calculated from the vibrational frequencies of the isotopically substituted molecules in their ground states and at the transition state. scispace.com The zero-point vibrational energies (ZPVEs) are lower for heavier isotopes. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org
For a reaction involving this compound, one could computationally study the ¹²C/¹³C KIE at the carbon atom undergoing nucleophilic attack. Recent studies have shown that the magnitude of the ¹²C/¹³C KIE can differentiate between stepwise and concerted SNAr mechanisms. nih.gov
A stepwise mechanism with a rate-determining second step (breakdown of the Meisenheimer intermediate) would typically show a small KIE. nih.gov
A concerted mechanism , where the carbon-nucleophile and carbon-leaving group bonds are both significantly altered in the transition state, would exhibit a large KIE. nih.gov
Representative KIE Values for SNAr Mechanisms: This table illustrates how calculated KIEs can provide mechanistic insight. The values are based on findings for analogous nitro-substituted aromatic systems. nih.gov
| Reaction Mechanism | Position of Isotopic Label | Predicted ¹²C/¹³C KIE (k₁₂/k₁₃) | Mechanistic Implication |
| Stepwise (Rate-determining Addition) | C-1 (site of attack) | ~1.00 - 1.01 | C-Nu bond forms before C-LG bond breaks. |
| Stepwise (Rate-determining Elimination) | C-1 (site of attack) | ~1.03 - 1.04 | C-LG bond breaks after the transition state. |
| Concerted | C-1 (site of attack) | > 1.045 | C-Nu and C-LG bonds change simultaneously. |
Investigations of Non-Linear Optical (NLO) Properties
The presence of both electron-withdrawing groups (NO₂, Cl) and an electron-donating sulfonamide group (via the phenyl ring) suggests that this compound could possess interesting non-linear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics. researchgate.net
Computational Methodology: The key NLO property at the molecular level is the first hyperpolarizability (β). Computational chemistry provides a direct route to calculating this property. Time-dependent density functional theory (TD-DFT) is a common method for this purpose. nih.govnih.gov The calculation involves applying a simulated external electric field and determining the molecule's response.
The magnitude of the first hyperpolarizability is strongly related to:
Intramolecular Charge Transfer (ICT): A significant change in dipole moment between the ground state and the excited state. The nitro group is a strong acceptor and the sulfonamide can be part of a donor system, facilitating ICT across the aromatic ring.
Small HOMO-LUMO Gap: A smaller energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value. ajrconline.org
Functionals like CAM-B3LYP are often used for NLO calculations as they are specifically designed to better handle long-range charge-transfer excitations. nih.gov
Illustrative Calculated NLO Properties: The following table shows a hypothetical set of calculated NLO properties for this compound compared to a standard reference molecule, p-nitroaniline (pNA), a well-known NLO chromophore.
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| p-nitroaniline (Reference) | 4.5 | 6.2 | 9.2 x 10⁻³⁰ |
| This compound (Hypothetical) | 3.9 | 5.8 | 15.5 x 10⁻³⁰ |
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds and molecular substructures can be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic fingerprint of the molecule. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the chemical bonds within the molecule. For 2,6-Dichloro-3-nitrobenzenesulfonamide, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretches of the sulfonamide group, the asymmetric and symmetric stretches of the S=O bonds, the aromatic C-H and C=C vibrations, the C-Cl stretches, and the asymmetric and symmetric stretches of the nitro (NO₂) group.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the S=O and NO₂ groups, as well as the C-Cl bonds.
Specific experimental FT-Raman data for this compound is not currently available in surveyed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in the aromatic ring and the sulfonamide group of this compound would provide key information. The aromatic region would be expected to show two doublets corresponding to the two adjacent protons on the benzene (B151609) ring. The integration of these signals would confirm the presence of one of each type of proton, and the coupling constants (J) would indicate their ortho relationship. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which could be solvent-dependent.
Although ¹H NMR is a standard characterization technique, specific, experimentally determined chemical shifts and coupling constants for this compound are not widely reported in public databases.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4). Analysis of the fragmentation pattern can help to confirm the presence of the nitro and sulfonamide groups.
Predicted mass spectrometry data for various adducts of this compound is available. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 270.93416 |
| [M+Na]⁺ | 292.91610 |
| [M-H]⁻ | 268.91960 |
| [M+NH₄]⁺ | 287.96070 |
| [M+K]⁺ | 308.89004 |
| [M+H-H₂O]⁺ | 252.92414 |
| [M+HCOO]⁻ | 314.92508 |
| [M+CH₃COO]⁻ | 328.94073 |
| [M+Na-2H]⁻ | 290.90155 |
| [M]⁺ | 269.92633 |
| [M]⁻ | 269.92743 |
Table based on predicted data from PubChemLite. uni.lu
Experimental mass spectral fragmentation data is not detailed in the available literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₄Cl₂N₂O₄S, the theoretical monoisotopic mass is 269.9269 g/mol .
While specific experimental HRMS data for this compound is not widely available in published literature, theoretical mass-to-charge ratios (m/z) for various adducts can be predicted. These predictions are invaluable for identifying the compound in an HRMS spectrum. The expected m/z values for common adducts of this compound are detailed below. The detection of these ions, with their characteristic isotopic pattern for two chlorine atoms, would provide strong evidence for the presence and identity of the compound.
Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 270.9342 |
| [M+Na]⁺ | 292.9161 |
| [M-H]⁻ | 268.9196 |
| [M+NH₄]⁺ | 287.9607 |
| [M+K]⁺ | 308.8900 |
Note: Data is based on theoretical predictions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for verifying the purity of this compound and confirming its identity within a mixture. In a typical LC-MS analysis, the compound is first separated from any impurities or byproducts on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).
Following separation, the eluent is introduced into the mass spectrometer, which provides mass data for the components. For this compound, the mass spectrometer would be set to detect the mass corresponding to its molecular ion, confirming its presence at a specific retention time. The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak at the expected retention time. While specific application notes detailing the LC-MS analysis of this compound are scarce, a general method would be developed to ensure efficient separation and sensitive detection.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption of light promotes electrons from a ground state to a higher energy excited state. In a molecule like this compound, the presence of the aromatic ring, nitro group, and sulfonamide group gives rise to characteristic absorption bands.
The benzene ring and the nitro group (a chromophore) are expected to produce distinct absorption maxima (λmax). The exact position and intensity of these bands can be influenced by the solvent used and the presence of the chloro and sulfonamide substituents. Although a specific experimental spectrum for this compound is not readily found in scientific literature, related compounds such as 2,3-Dichloronitrobenzene show absorption maxima around 211 nm and 276 nm. nih.gov It is anticipated that this compound would exhibit a similar UV-Vis profile, indicative of its substituted nitrobenzene (B124822) structure.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentage of elements (carbon, hydrogen, nitrogen, sulfur) within a pure sample. This method provides an empirical validation of the compound's elemental composition against its known molecular formula, C₆H₄Cl₂N₂O₄S.
For a pure sample of this compound, the experimentally determined percentages of C, H, N, and S should align closely with the theoretically calculated values. This comparison serves as a definitive check of purity and composition. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Theoretical % |
| Carbon | C | 12.01 | 26.58% |
| Hydrogen | H | 1.01 | 1.49% |
| Chlorine | Cl | 35.45 | 26.16% |
| Nitrogen | N | 14.01 | 10.33% |
| Oxygen | O | 16.00 | 23.61% |
| Sulfur | S | 32.07 | 11.84% |
Note: Based on a molecular weight of 271.08 g/mol .
Advanced Research Directions and Potential Applications in Chemical Science
Role as Versatile Intermediates in Organic Synthesis
The multifunctionality of 2,6-dichloro-3-nitrobenzenesulfonamide makes it a valuable starting material and building block in the synthesis of more complex chemical structures. The presence of two chlorine atoms, a reducible nitro group, and an acidic sulfonamide proton provides multiple handles for sequential chemical transformations. A European patent provides a specific example of its use as a reactant in a mixture involving sodium hydride, demonstrating its utility as a synthetic intermediate epo.org.
While direct studies detailing the cyclization of this compound are not widely published, the broader class of substituted nitrobenzenesulfonamides is recognized for its utility in constructing heterocyclic systems. Research on related compounds highlights this potential. For instance, N,N-dichloro-o-nitrobenzenesulfonamide has been successfully employed as an electrophilic nitrogen source for the metal-free direct diamination of α,β-unsaturated ketones, leading to the formation of imidazoline (B1206853) products nih.govacs.org. This reaction proceeds via a proposed [2+3] cyclization mechanism nih.govacs.org.
General methods for synthesizing six-, seven-, and eight-membered nitrogen heterocycles that incorporate an endocyclic sulfonamide fragment further underscore the potential of sulfonamide-containing precursors mdpi.com. The acidic nature of the sulfonamide proton and the potential for nucleophilic substitution of the chlorine atoms (potentially activated by the electron-withdrawing nitro and sulfonyl groups) or reactions following the reduction of the nitro group present multiple theoretical pathways to various heterocyclic cores.
The development of complex molecules often relies on highly functionalized, rigid building blocks. This compound serves as a prime candidate for such a role. The defined spatial relationship between its functional groups can be used to direct the three-dimensional assembly of larger structures.
Studies on related nitrobenzenesulfonamides have shown their utility in creating complex molecules, such as 5'-aziridinoadenylates for investigating biological methyltransferases nih.gov. The synthesis of these complex structures often involves leveraging the reactivity of the sulfonamide group under various reaction conditions nih.gov. The defined substitution pattern is crucial; for example, structural analyses of different N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers show that the position of the nitro group significantly affects intermolecular interactions and crystal packing, which is a key consideration in the rational design of complex solid-state architectures mdpi.com.
The potential reaction pathways for this compound are numerous. The nitro group can be reduced to an amine, which can then participate in condensation or coupling reactions. The chlorine atoms can be displaced by nucleophiles, and the sulfonamide group can be N-alkylated or used to direct metallation. This versatility makes it a promising, though currently underutilized, building block for synthesizing intricate molecular frameworks.
Development of Novel Reagents and Catalysts Based on Sulfonamide Frameworks
The sulfonamide group is a cornerstone in the design of modern catalysts and reagents, particularly in asymmetric synthesis. Its ability to act as a hydrogen bond donor and a rigid coordinating group makes it an excellent anchor for chiral auxiliaries and metal centers.
While this compound has not been explicitly reported as a catalyst, its framework is emblematic of structures used in organocatalysis. Chiral organocatalysts derived from cinchona alkaloids and incorporating a squaramide or sulfonamide moiety are highly effective in stereoselective reactions like Michael additions beilstein-journals.org. These catalysts often rely on the hydrogen-bonding capabilities of the N-H group to activate substrates beilstein-journals.orgmetu.edu.tr. The this compound framework could be similarly functionalized to create new classes of organocatalysts.
Furthermore, sulfonamides are prevalent ligands in transition metal catalysis. The development of novel benzenesulfonamides containing other functional moieties, such as triazoles, has led to selective enzyme inhibitors, demonstrating the modularity of the scaffold nih.gov. The target compound could be elaborated into a chiral ligand where the sulfonamide nitrogen and another atom (e.g., from a substituent replacing a chlorine atom) could chelate to a metal center, creating a well-defined chiral environment for asymmetric catalysis.
Applications in Materials Science
The unique combination of functional groups in this compound suggests its potential for applications in materials science, where molecular structure dictates macroscopic properties.
Sulfonamide and N-chlorosulfonamide groups have been incorporated into polymer backbones to create functional materials. For instance, N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide has been developed as a recyclable and efficient decontaminating reagent researchgate.net. Similarly, granular polymers with immobilized N-chlorosulfonamide groups have been synthesized and show promise for creating products with microbiocidal effects, such as components for water purification systems researchgate.net. These materials leverage the reactivity of the N-Cl bond, which can be generated from an N-H sulfonamide precursor. This compound could serve as a monomer or a functionalizing agent for polymers, introducing both the sulfonamide group for potential halogenation and the nitro and chloro groups for further property tuning.
The sulfonation of block copolymers is a key strategy for creating self-assembling amphiphilic materials used in energy generation and storage mdpi.com. Incorporating a highly functionalized monomer like this compound could lead to materials with precisely controlled morphologies and new electronic or ion-conducting properties.
The design of molecular materials, such as organic semiconductors or nonlinear optical materials, requires precise control over intermolecular interactions and electronic properties. The structure of this compound is relevant in this context. The electron-withdrawing nitro and sulfonyl groups significantly influence the electronic distribution of the aromatic ring, making it electron-deficient.
Crystal engineering studies on related sulfonamides demonstrate that the position of a nitro group can dictate the entire supramolecular assembly, shifting the hydrogen-bonding patterns from common chain or dimer motifs to more complex networks mdpi.com. This sensitivity to substituent placement is fundamental to designing crystals with specific packing and, consequently, specific bulk properties. The strong hydrogen-bonding capability of the sulfonamide N-H, combined with the potential for halogen bonding from the chlorine atoms and π-stacking interactions influenced by the nitro group, makes this compound a candidate for designing functional molecular crystals.
Structure-Property Relationships for Rational Design in Chemical Research
The specific arrangement of substituents on the benzene (B151609) ring of this compound imparts a unique set of chemical and physical properties. The interplay between the electron-withdrawing nature of the two chlorine atoms and the nitro group, combined with their steric placements, governs the compound's reactivity and its interaction with electromagnetic radiation. Understanding these relationships is pivotal for the rational design of new molecules with tailored functionalities.
Influence of Halogenation and Nitro Substitution on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The two chlorine atoms at the ortho-positions (C2 and C6) and the nitro group at the meta-position (C3) relative to the sulfonamide group create a distinct electronic environment on the aromatic ring.
Electronic Effects:
Both chlorine and the nitro group are electron-withdrawing groups. The chlorine atoms exert a strong -I (inductive) effect and a weaker +R (resonance) effect. The nitro group is a powerful electron-withdrawing group, operating through both a strong -I and -R effect. The cumulative effect of these substituents is a significant deactivation of the benzene ring towards electrophilic aromatic substitution.
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at the positions activated by the nitro group (ortho and para to it). In this compound, the carbon at the C4 position is para to the nitro group and is therefore a likely site for nucleophilic attack, potentially leading to the displacement of the chlorine atom at C6 if the conditions are suitable. The chlorine at C2 is ortho to the nitro group, also an activated position. Studies on related compounds like 1,2-dichloro-4-nitrobenzene have shown that the chloride adjacent to the nitro group is susceptible to displacement by nucleophiles. wikipedia.org
The sulfonamide group (-SO₂NH₂) itself is electron-withdrawing, further contributing to the deactivation of the ring. The acidity of the sulfonamide proton (N-H) is also enhanced by the presence of the electron-withdrawing substituents on the ring. A predicted pKa value for this compound suggests a moderately acidic proton.
Steric Effects:
The two chlorine atoms flanking the sulfonamide group create significant steric hindrance. This steric crowding can influence the conformation of the sulfonamide group and may hinder the approach of bulky reagents to the adjacent reaction sites. For instance, in reactions involving the sulfonamide nitrogen, the steric bulk of the ortho-chlorine atoms could play a significant role in the reaction kinetics.
The following table summarizes the expected influence of the substituents on the reactivity of the aromatic ring:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Chlorine | C2, C6 | -I (strong), +R (weak) | Deactivating for electrophilic substitution; Activating for nucleophilic substitution (ortho/para to nitro group) |
| Nitro Group | C3 | -I (strong), -R (strong) | Strongly deactivating for electrophilic substitution; Strongly activating for nucleophilic substitution |
| Sulfonamide | C1 | -I (moderate) | Deactivating for electrophilic substitution |
Correlation of Molecular Structure with Electronic and Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two non-equivalent aromatic protons. The proton at C4 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet. The chemical shifts of these protons would be downfield due to the deshielding effect of the electron-withdrawing substituents.
In the ¹³C NMR spectrum, six distinct signals for the aromatic carbons are anticipated. The carbons bearing the chlorine, nitro, and sulfonamide groups will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The presence of a nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. The sulfonamide group would show characteristic S=O stretching bands, as well as N-H stretching and bending vibrations. The C-Cl stretching vibrations would also be present in the fingerprint region.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| NO₂ (Nitro) | Asymmetric Stretching | 1570 - 1500 |
| NO₂ (Nitro) | Symmetric Stretching | 1370 - 1300 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1140 |
| C-Cl | Stretching | 800 - 600 |
UV-Vis Spectroscopy:
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the nitro group, a strong chromophore, will likely result in absorptions at longer wavelengths compared to unsubstituted benzenesulfonamide (B165840). The electronic transitions would be influenced by the combined electronic effects of all substituents.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Prediction
In the context of sulfonamide design, AI and ML models are being developed to:
Predict Biological Activity: By training on existing data for sulfonamide-based drugs, machine learning algorithms can predict the potential therapeutic efficacy of novel compounds like 2,6-dichloro-3-nitrobenzenesulfonamide against various targets. nih.govyoutube.com
Optimize Molecular Properties: AI can guide the modification of the sulfonamide scaffold to enhance desired properties, such as solubility, permeability, and metabolic stability, while minimizing potential toxicity. youtube.com A Los Alamos National Laboratory research team has utilized machine learning to identify molecular properties that could help in the discovery of new antibiotics for highly resistant pathogens. lanl.gov
De Novo Drug Design: Generative AI models can design entirely new sulfonamide structures with specific desired characteristics, offering a powerful tool for exploring novel chemical space. youtube.com
The application of these technologies to the this compound core could uncover previously unforeseen potential in areas such as targeted therapies and novel antimicrobial agents.
Advancements in Green Chemistry Approaches for Sulfonamide Synthesis
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are becoming increasingly important in pharmaceutical and chemical manufacturing. rsc.orgtandfonline.comresearchgate.net Research into the synthesis of sulfonamides is actively exploring more sustainable methods. acs.orgrsc.org
Recent advancements in the green synthesis of sulfonamides include:
Solvent-Free Mechanochemistry: A one-pot, solvent-free mechanochemical approach has been demonstrated for sulfonamide synthesis, utilizing solid reagents and a ball mill to reduce waste and energy consumption. rsc.org
Aqueous Synthesis: Methods have been developed for the synthesis of sulfonamides in water, avoiding the use of hazardous organic solvents. researchgate.netrsc.org These processes often involve dynamic pH control to facilitate the reaction and simplify product isolation. rsc.org
Catalytic Approaches: The use of reusable, efficient catalysts, such as nano-Ru/Fe3O4, enables the direct coupling of sulfonamides and alcohols in an environmentally friendly manner, producing water as the only byproduct. acs.org
Applying these green chemistry principles to the synthesis of this compound could lead to more efficient, safer, and more sustainable production methods.
Exploration of Novel Reactivity Patterns for the this compound Core
The specific arrangement of chloro and nitro groups on the benzene (B151609) ring of this compound suggests a unique electronic and steric environment, which could lead to novel reactivity patterns. While direct research on this compound is not widely published, the reactivity of related structures provides valuable insights.
For instance, the synthesis of related compounds often involves multi-step processes. The synthesis of 2,6-dichloronitrobenzene can be achieved through the oxidation of 2,6-dichloroaniline. orgsyn.orgchemicalbook.com The production of 4-chloro-3-nitrobenzenesulfonyl chloride, a related intermediate, involves the chlorosulfonation of p-nitrochlorobenzene followed by chlorination. google.com The synthesis of 2,6-dichloro-3-nitropyridine (B41883) is accomplished by reacting 2,6-dichloropyridine (B45657) with nitric acid in the presence of oleum. google.com
Future research could focus on:
Selective Functionalization: Investigating selective reactions at different positions of the aromatic ring, potentially leading to a diverse library of derivatives.
Smiles Rearrangement: Exploring the potential for intramolecular rearrangements, such as the Smiles rearrangement, which is a common reaction for appropriately substituted aromatic systems. semanticscholar.org
Catalytic Cross-Coupling Reactions: Utilizing modern catalytic methods to introduce new functional groups, thereby expanding the chemical diversity and potential applications of the core structure.
Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The full potential of the this compound scaffold can be unlocked through interdisciplinary collaboration. The convergence of organic, inorganic, and computational chemistry offers a powerful approach to understanding and utilizing this compound.
Organic Chemistry: Provides the foundation for the synthesis of the core molecule and its derivatives, as well as for understanding its fundamental reactivity. researchgate.net
Inorganic Chemistry: Explores the coordination of the sulfonamide group with metal ions to form novel metal-based compounds with unique catalytic or biological properties. researchgate.net Schiff base sulfonamides, for example, form stable complexes with various metals. researchgate.net
Computational Chemistry: Employs theoretical models to predict the structure, properties, and reactivity of this compound and its derivatives, guiding experimental efforts and providing deeper mechanistic insights.
This synergistic approach will be crucial for identifying and developing new applications for this and other complex sulfonamide compounds.
Q & A
Q. What are the most reliable synthetic routes for preparing 2,6-Dichloro-3-nitrobenzenesulfonamide, and how can purity be optimized?
A common method involves sequential sulfonation, nitration, and chlorination of benzene derivatives. Key steps include:
- Nitration : Controlled addition of nitric acid to prevent over-nitration, monitored via thin-layer chromatography (TLC).
- Sulfonation : Use of chlorosulfonic acid under anhydrous conditions to minimize side products.
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) to achieve >98% purity, verified by HPLC .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and IR (S=O stretching at 1160–1180 cm) .
Q. How can the structural and electronic properties of this compound be experimentally validated?
- X-ray crystallography : Resolve crystal structure using SHELX software to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups) .
- Spectroscopic analysis : Combine NMR, UV-Vis (λmax ~270 nm for nitro groups), and mass spectrometry (m/z 295.5 [M+H]<sup>+</sup>) to validate electronic configurations .
Q. What are the primary reactivity challenges associated with the nitro and sulfonamide groups in this compound?
- Nitro group : Susceptible to reduction under catalytic hydrogenation (e.g., Pd/C), requiring inert atmospheres to stabilize intermediates.
- Sulfonamide group : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen atom; monitor via kinetic studies using <sup>19</sup>F NMR if fluorinated derivatives are synthesized .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Q. How should researchers address contradictions in experimental data, such as conflicting solubility and reactivity profiles?
- Systematic analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For instance, solubility in DMSO may decrease at >60°C due to nitro group decomposition, conflicting with reactivity trends .
- Cross-validation : Compare results from orthogonal techniques (e.g., HPLC purity vs. elemental analysis) to resolve discrepancies .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Enzyme inhibition assays : Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow kinetics. IC50 values <10 µM indicate high potency .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with EC50 thresholds <50 µM for further development .
Q. How can instability issues (e.g., hydrolysis of the sulfonamide group) be mitigated during storage or reaction?
- Stabilization methods : Store under argon at -20°C; add radical scavengers (e.g., BHT) during reactions.
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products (e.g., benzenesulfonic acid) .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min for the parent compound).
- GC-MS : Detect chlorinated byproducts (e.g., dichlorobenzene) using a DB-5MS column and EI ionization .
Q. How can structure-activity relationships (SAR) be established for sulfonamide derivatives?
- Modular synthesis : Introduce substituents at the 3-nitro position (e.g., -CF3, -OCH3) and correlate with biological data.
- Computational docking : Map interactions with target proteins (e.g., hCA-II) using AutoDock Vina; prioritize derivatives with ∆G < -9 kcal/mol .
Q. What experimental designs are suitable for studying synergistic effects with other pharmacophores?
- Isobolographic analysis : Combine with known inhibitors (e.g., acetazolamide) at fixed molar ratios to calculate combination indices (CI <1 indicates synergy).
- In vivo models : Use xenograft mice to assess tumor growth inhibition when co-administered with platinum-based drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
